molecular formula C7H4BF6NO2 B11859091 (2,6-Bis(trifluoromethyl)pyridin-4-yl)boronic acid

(2,6-Bis(trifluoromethyl)pyridin-4-yl)boronic acid

Cat. No.: B11859091
M. Wt: 258.92 g/mol
InChI Key: VHHZSZSIBHKBEO-UHFFFAOYSA-N
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Description

(2,6-Bis(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C7H4BF6NO2. This compound is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, which is further bonded to a boronic acid group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Bis(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2,6-dibromo-4-(trifluoromethyl)pyridine with a boron reagent under specific conditions . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(2,6-Bis(trifluoromethyl)pyridin-4-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (2,6-Bis(trifluoromethyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Bis(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to the presence of two trifluoromethyl groups, which enhance its reactivity and stability in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules .

Properties

Molecular Formula

C7H4BF6NO2

Molecular Weight

258.92 g/mol

IUPAC Name

[2,6-bis(trifluoromethyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C7H4BF6NO2/c9-6(10,11)4-1-3(8(16)17)2-5(15-4)7(12,13)14/h1-2,16-17H

InChI Key

VHHZSZSIBHKBEO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F)(O)O

Origin of Product

United States

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